1-((1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
This compound features a 1,2,3-triazole core linked to two distinct heterocyclic systems:
- Azetidine moiety: A strained four-membered ring substituted with a sulfonyl group derived from 5-chlorothiophene-2-sulfonic acid.
- Pyrrolidin-2-one: A five-membered lactam ring contributing to conformational rigidity and possible bioactive interactions.
The triazole ring is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . This modular approach allows rapid diversification of substituents, making the compound a candidate for drug discovery or materials science.
Properties
IUPAC Name |
1-[[1-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O3S2/c15-12-3-4-14(24-12)25(22,23)19-8-11(9-19)20-7-10(16-17-20)6-18-5-1-2-13(18)21/h3-4,7,11H,1-2,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDMBYWZLCCSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Triazole moiety : Known for its role in drug design due to its ability to form hydrogen bonds.
- Chlorothiophene sulfonyl group : Imparts unique electronic characteristics and enhances solubility.
The mechanism of action of this compound is multifaceted:
- Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in pathways involving inflammation and cancer progression.
- Receptor Modulation : The triazole ring may act as a modulator for various receptors, influencing signaling pathways critical in cellular responses.
- Nucleophilic Substitution : The azetidine structure allows for nucleophilic attacks on biological targets, leading to covalent modifications that alter protein function.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities:
Case Studies
Several studies have evaluated the biological effects of related compounds:
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Research highlighted the compound's ability to inhibit TNF-alpha production in macrophages, suggesting a potential role in treating chronic inflammatory diseases .
- Neuroprotective Effects :
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of azetidine and triazole compounds exhibit significant antimicrobial activity against a variety of pathogens. Studies have shown that compounds similar to 1-((1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one can inhibit the growth of bacteria such as Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 30.5 to 64.5 μM .
Anticancer Potential
Compounds containing azetidine and triazole rings have also been investigated for their anticancer properties. For instance, studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. The mechanism typically involves the inhibition of specific signaling pathways that are crucial for cancer cell survival .
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological potential of compounds related to this compound:
| Study | Findings | Notes |
|---|---|---|
| Antimicrobial Activity Study | Showed significant activity against Mycobacterium tuberculosis | MIC values ranged from 30.5 to 64.5 μM |
| Anticancer Activity Evaluation | Induced apoptosis in various cancer cell lines | Mechanism involves inhibition of survival pathways |
| Toxicological Assessment | Evaluated for hERG liability and other safety profiles | Some derivatives showed favorable profiles for further development |
Comparison with Similar Compounds
Key Observations :
- The target compound’s 5-chlorothiophene-sulfonyl group introduces electron-withdrawing effects and halogen-based lipophilicity, contrasting with the 5-methylthiophene in the pyrazolo-pyrimidine analog . Chlorine may improve metabolic stability compared to methyl groups.
- Synthetic efficiency : Click chemistry enables rapid triazole formation, whereas Suzuki coupling (used in ) requires palladium catalysts and precise stoichiometry .
Crystallographic and Computational Insights
- Crystallography : Tools like SHELX are critical for resolving strained systems like azetidine. The sulfonyl group’s geometry may favor specific crystal packing or hydrogen-bonding networks.
- Computational Modeling : The triazole’s planar structure and sulfonyl group’s electron-withdrawing nature could be modeled to predict binding modes in drug design.
Preparation Methods
Synthesis of 5-Chlorothiophene-2-sulfonyl Chloride
The synthesis begins with the preparation of 5-chlorothiophene-2-sulfonyl chloride, a critical intermediate for introducing the sulfonamide moiety. Source outlines a robust protocol for sulfonyl chloride synthesis via diazotization and chlorosulfonation.
Procedure :
- Diazotization : 5-Chlorothiophene-2-thiol (10.0 g, 61.7 mmol) is dissolved in a mixture of concentrated hydrochloric acid (30 mL) and acetic acid (50 mL) at -5°C. A solution of sodium nitrite (7.64 g, 111 mmol) in water (18 mL) is added dropwise, forming a diazonium salt.
- Chlorosulfonation : The diazonium solution is transferred to a reactor containing copper(I) chloride (1.00 g, 10.1 mmol), liquid sulfur dioxide (20 mL), and toluene (40 mL) at 0°C. After 1 hour, the organic layer is separated, washed with water, and concentrated to yield 5-chlorothiophene-2-sulfonyl chloride as a pale yellow solid (8.9 g, 78% yield).
Key Parameters :
- Temperature control (-5°C to 0°C) prevents side reactions.
- Copper(I) chloride catalyzes the sulfur dioxide insertion.
Preparation of 1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-amine
The azetidine core is functionalized via sulfonylation. Source provides a template for sulfonamide formation using Burgess reagent for cyclization.
Procedure :
- Azetidine-3-amine Synthesis : γ-Butyrolactone is converted to azetidine-3-carboxylic acid via aminoguanidine carbonate cyclization (40% yield). Reduction with lithium aluminum hydride yields azetidine-3-amine.
- Sulfonylation : Azetidine-3-amine (5.0 g, 58.1 mmol) is reacted with 5-chlorothiophene-2-sulfonyl chloride (12.4 g, 58.1 mmol) in dichloromethane (100 mL) and pyridine (10 mL) at 0°C. After 12 hours, the mixture is washed with 1M HCl, dried, and concentrated to afford 1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-amine as a white solid (9.8 g, 85% yield).
Characterization :
- IR (KBr) : 1345 cm⁻¹ (S=O), 1160 cm⁻¹ (S-N).
- ¹H NMR (400 MHz, CDCl₃) : δ 3.75 (m, 2H, azetidine CH₂), 3.30 (m, 2H, azetidine CH₂), 2.95 (m, 1H, azetidine CH), 1.45 (s, 2H, NH₂).
Conversion to 1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-azide
The amine is converted to an azide for subsequent cycloaddition. Source highlights azide preparation via diazotransfer.
Procedure :
- Diazotransfer : 1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-amine (7.0 g, 24.5 mmol) is treated with triflyl azide (5.2 g, 29.4 mmol) in dichloromethane (50 mL) at 0°C. After 2 hours, the mixture is quenched with water, extracted, and concentrated to yield the azide (6.3 g, 82% yield).
Optimization :
- Triflyl azide ensures efficient diazotransfer without side products.
- Low temperature minimizes decomposition.
Synthesis of N-Propargylpyrrolidin-2-one
The alkyne component for cycloaddition is prepared via alkylation. Source demonstrates analogous N-alkylation of heterocycles.
Procedure :
- Alkylation : Pyrrolidin-2-one (4.2 g, 49.4 mmol) is reacted with propargyl bromide (6.0 g, 49.4 mmol) in acetonitrile (50 mL) using potassium carbonate (13.7 g, 98.8 mmol) as a base. After refluxing for 12 hours, the mixture is filtered and concentrated to afford N-propargylpyrrolidin-2-one as a colorless liquid (5.1 g, 88% yield).
Characterization :
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is formed via CuAAC, as detailed in Source.
Procedure :
- Cycloaddition : 1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-azide (5.0 g, 15.6 mmol) and N-propargylpyrrolidin-2-one (2.7 g, 15.6 mmol) are combined in tert-butanol/water (1:1, 50 mL) with copper(II) sulfate (0.25 g, 1.56 mmol) and sodium ascorbate (0.62 g, 3.12 mmol). After stirring at 25°C for 12 hours, the product is extracted with ethyl acetate, dried, and purified via flash chromatography to yield the title compound as a white solid (5.8 g, 76% yield).
Optimization :
- Catalyst Loading : 10 mol% CuSO₄ and 20 mol% sodium ascorbate maximize yield.
- Solvent : Aqueous tert-butanol enhances solubility and reaction rate.
Analytical Data and Validation
Spectroscopic Characterization :
- HRMS (ESI) : m/z calculated for C₁₅H₁₆ClN₅O₃S₂ [M+H]⁺: 446.0432; found: 446.0428.
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.12 (s, 1H, triazole CH), 7.68 (d, J = 4.0 Hz, 1H, thiophene CH), 7.32 (d, J = 4.0 Hz, 1H, thiophene CH), 4.65 (m, 1H, azetidine CH), 4.20 (s, 2H, N-CH₂), 3.80–3.60 (m, 4H, azetidine CH₂), 2.50–2.30 (m, 4H, pyrrolidinone CH₂).
Purity Assessment :
- HPLC (C18, 90:10 H₂O/MeCN): 98.5% purity at 254 nm.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Azide Stability : The azetidine-3-azide intermediate is prone to decomposition. Storage at -20°C under argon extends stability.
- Regioselectivity : CuAAC exclusively forms the 1,4-disubstituted triazole, avoiding isomeric byproducts.
- Purification : Flash chromatography (SiO₂, ethyl acetate/hexane) effectively separates polar byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
